molecular formula C26H30F3N5O5S B1179520 Voriconazole CAS No. 137234-71-0

Voriconazole

Cat. No.: B1179520
CAS No.: 137234-71-0
M. Wt: 581.6 g/mol
InChI Key: AMYMCJHOGKVJHB-YAXAZOLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Voriconazole is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of 2,4-difluorophenylacetonitrile, which is then converted to the corresponding alcohol. This intermediate undergoes a series of reactions, including fluorination, triazole formation, and pyrimidine ring construction, to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: Voriconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Voriconazole has a wide range of scientific research applications:

Biological Activity

Voriconazole is a triazole antifungal agent primarily used for the treatment of invasive fungal infections, particularly those caused by Aspergillus species. Its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile are critical for understanding its biological activity.

This compound inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound leads to increased membrane permeability and ultimately cell death in susceptible fungi .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by saturable metabolism and nonlinear kinetics. Key pharmacokinetic parameters include:

  • Bioavailability : Over 95% when taken orally.
  • Volume of Distribution : Approximately 4.6 L/kg.
  • Half-Life : Ranges from 6 to 24 hours depending on dosage.
  • Protein Binding : About 58% in plasma.
  • Metabolism : Primarily through CYP2C19, with genetic polymorphisms affecting metabolism rates in different populations .

Efficacy Against Fungal Pathogens

This compound demonstrates significant antifungal activity against various species, particularly Aspergillus and Candida. The following table summarizes its efficacy based on clinical studies:

Pathogen Success Rate (%) Study Reference
Aspergillus spp.60% (pulmonary)
Scedosporium apiospermum63%
Fusarium spp.43%
Candida spp.Variable

Case Studies

  • Invasive Aspergillosis : In a study involving 116 patients, this compound achieved a complete response in 14% and a partial response in 34%. The overall good response rate was significantly higher in patients with pulmonary disease compared to those with cerebral or disseminated infections .
  • Scedosporium Infections : A clinical study reported a success rate of 63% for patients treated with this compound for Scedosporium infections, highlighting its effectiveness even against less common pathogens .
  • Fusarium Infections : this compound was effective in treating Fusarium infections, with a success rate of 43%, although some patients experienced relapses .

Stability and Cytotoxicity

Recent studies have evaluated the stability of this compound's biological activity against Acanthamoeba castellanii, showing promising results. This compound maintained its activity over time against trophozoites and cysts of Acanthamoeba species, indicating potential for broader applications beyond traditional fungal infections .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on SIRC cells (a type of corneal epithelial cell). The average cell viability decreased from approximately 85% at lower concentrations (0.7 µM) to around 74% at higher concentrations (35.8 µM), indicating that while this compound is effective against fungi, caution is warranted regarding its cytotoxic potential at elevated doses .

Adverse Effects

Common adverse effects associated with this compound include:

  • Visual Disturbances : Occurring shortly after dosing but typically resolving quickly.
  • Liver Function Abnormalities : Elevated liver enzymes necessitating discontinuation in some patients.
  • Rash : Reported in a subset of patients .

Properties

CAS No.

137234-71-0

Molecular Formula

C26H30F3N5O5S

Molecular Weight

581.6 g/mol

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C16H14F3N5O.C10H16O4S/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7-10,25H,6H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t10-,16+;7?,10-/m00/s1

InChI Key

AMYMCJHOGKVJHB-YAXAZOLQSA-N

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.